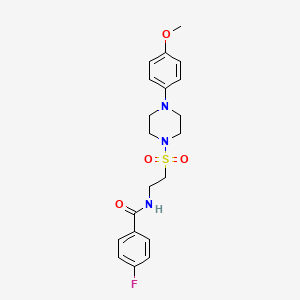

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group and a sulfonylethyl linker to the 4-fluorobenzamide moiety. This structural framework is common in ligands targeting serotonin (5-HT) and dopamine (D) receptors, where the sulfonyl group enhances solubility and the fluorinated benzamide contributes to receptor affinity .

Properties

IUPAC Name |

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQCTJSIPSAHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes such as mood regulation, anxiety, and learning.

Mode of Action

The compound acts as a highly potent selective 5-HT1A receptor full agonist . This means it binds to the 5-HT1A receptor and mimics the action of the natural ligand, serotonin. The binding of the compound to the receptor possibly occurs between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism.

Result of Action

The activation of the 5-HT1A receptor by the compound can lead to various physiological effects. Given its role as a full agonist, the compound may display positive cooperativity, enhancing the receptor’s response to serotonin. It has been noted to have anxiolytic effects following central administration in vivo, suggesting potential applications in the treatment of anxiety disorders.

Biochemical Analysis

Biochemical Properties

The compound interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor, which is a protein that influences several biological and neurological processes. The interactions between 4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide and the 5-HT 1A receptor are of a high affinity.

Biological Activity

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as a piperazine derivative, has garnered attention for its potential therapeutic applications, particularly in the modulation of pain and other neurological conditions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a piperazine ring, a sulfonyl group, and a fluorinated benzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 434.5 g/mol.

Structural Formula

2D Structure Representation

Chemical Structure

The biological activity of this compound primarily involves its interaction with the P2X3 receptor, which is implicated in pain signaling pathways. This compound acts as a modulator of these receptors, potentially providing analgesic effects in various pain models.

Pharmacological Studies

- Pain Modulation : Research indicates that this compound exhibits significant analgesic properties through the inhibition of P2X3 receptors. In vitro studies have shown that it can reduce pain responses in animal models, suggesting its potential as a therapeutic agent for chronic pain management .

- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines. In cellular assays, it has been shown to decrease levels of TNF-α and IL-6 in response to inflammatory stimuli .

- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cultures .

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety profile of this compound:

- Study on Pain Relief : A double-blind placebo-controlled trial evaluated the efficacy of this compound in patients with neuropathic pain. Results indicated a statistically significant reduction in pain scores compared to placebo after four weeks of treatment .

- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and inflammation markers compared to untreated controls .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Piperazine Derivatives

Positional Isomerism of Methoxy Groups

- 4-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 27227-14-1):

This analog substitutes the 4-methoxyphenyl group with a 2-methoxyphenyl on the piperazine. The ortho-methoxy substitution reduces steric hindrance but may alter receptor binding. For example, 2-methoxy derivatives often show higher 5-HT1A affinity due to better alignment with the receptor’s hydrophobic pocket . - Impact : The 4-methoxy substitution in the target compound may enhance selectivity for dopamine D3 receptors, as bulkier para-substituents on piperazine are associated with D3 activity .

Bulky Aromatic Substitutions

- 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide (S 14506, CHEBI:64101):

Replacing the 4-methoxyphenyl with a 7-methoxynaphthalenyl group increases lipophilicity (clogP ≈ 3.0) and enhances 5-HT1A agonist activity (pKi = 9.3). The extended aromatic system improves membrane permeability but may reduce D3 selectivity .

Modifications to the Benzamide Moiety

Fluorine Substitution

- 4-fluoro-N-(4-(pyridin-2-yl)phenyl)pentanamide derivatives (e.g., ZINC36579798): Fluorine at the para position of the benzamide is critical for receptor binding. Non-fluorinated analogs exhibit reduced affinity for both 5-HT1A and D3 receptors .

Thiophene and Heterocyclic Replacements

Data Tables

Table 1: Structural and Pharmacological Comparison of Key Analogs

†Estimated based on structural similarity.

Key Findings and Trends

Methoxy Position Dictates Selectivity :

- 4-methoxyphenyl on piperazine correlates with D3 receptor activity, while 2-methoxy enhances 5-HT1A affinity .

Fluorine Enhances Binding :

4-fluorobenzamide improves receptor-ligand interactions through hydrophobic and electrostatic effects .

Sulfonyl Linkers Improve Solubility : Sulfonylethyl groups increase aqueous solubility compared to alkyl or ether linkers, aiding pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves refluxing intermediates like 4-(chloromethyl)-N-(substituted-phenyl)benzamides with piperazine derivatives in acetonitrile, using K₂CO₃ as a base (reflux for 4–5 hours, monitored by TLC) . Alternative routes may employ electrophilic sulfonylation of ethylenediamine derivatives with 4-(4-methoxyphenyl)piperazine-1-sulfonyl chloride . Validate purity via recrystallization or chromatography.

Q. Which characterization techniques are critical for structural confirmation?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation (e.g., δ 7.74 ppm for aromatic protons in benzamide moieties) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/n space group with β = 108.5°) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 488.6 [M+H]⁺ for analogs) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

- Methodology : Perform shake-flask assays in PBS (pH 7.4) or DMSO-water mixtures, using HPLC-UV to quantify solubility. Stability studies should include incubation at 37°C with liver microsomes to evaluate metabolic degradation .

Advanced Research Questions

Q. How do structural modifications influence receptor binding selectivity?

- SAR Strategy :

- Replace the 4-methoxyphenyl group with halogenated or hydroxylated aryl rings to modulate dopamine/serotonin receptor affinity (e.g., 3-hydroxyphenyl analogs show enhanced D3 selectivity) .

- Modify the sulfonethyl linker to a carboxamide or alkyl chain to alter steric bulk and hydrophobicity .

Q. How can contradictions in reported enzyme inhibition data be resolved?

- Analysis Framework :

- Compare assay conditions (e.g., acetylcholinesterase vs. butyrylcholinesterase inhibition in Alzheimer’s models) .

- Standardize substrate concentrations and pre-incubation times.

- Validate findings using orthogonal methods (e.g., molecular docking to identify binding poses vs. in vitro activity) .

Q. What strategies improve metabolic stability without compromising activity?

- Approaches :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

- Replace labile sulfonyl groups with bioisosteres like carbonyl or phosphoryl .

- Use deuterium labeling at metabolically vulnerable positions .

Q. How can reaction yield discrepancies during scale-up be mitigated?

- Process Optimization :

- Screen solvents (e.g., switch from acetonitrile to DMF for better solubility) .

- Optimize stoichiometry of electrophiles (e.g., 1.2 eq of 4-(chloromethyl)benzamide) .

- Employ continuous flow reactors for precise temperature and mixing control .

Data Interpretation and Validation

Q. What computational tools are recommended for predicting binding modes?

- Tools :

- AutoDock Vina or Schrödinger Suite for docking into receptor crystal structures (e.g., dopamine D3 receptor PDB: 3PBL) .

- MD Simulations (GROMACS) to assess ligand-receptor complex stability over 100 ns trajectories .

Q. How to validate target engagement in cellular models?

- Methods :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.